molecular formula C18H13ClN4O3S B2676590 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450340-78-0

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2676590
CAS No.: 450340-78-0
M. Wt: 400.84
InChI Key: YAHYVLVPABCOFV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues, have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques, including NMR and mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of chlorantraniliprole , a potent insecticide, showcasing a method that begins with 3-methyl-2-nitrobenzoic acid and involves esterification, reduction, chlorination, and aminolysis steps to produce key intermediates and ultimately the target product (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Research has focused on the development of novel pyrazoline derivatives , indicating diverse chemical behaviors based on the substitution patterns in the pyrazole nucleus and amidic group. These derivatives have been studied for their antimicrobial activity against a variety of pathogens, highlighting the importance of structural modifications for enhancing biological activity (G. Daidone, S. Plescia, D. Raffa, B. Maggio, & D. Schillaci, 1992).

Pharmacological Applications

Material Science and Analytical Applications

  • Investigations into the vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO, and NBO analysis of related compounds have provided insights into their molecular stability, charge transfer, and conformational analysis, offering valuable information for material science applications (S. Demir, F. Tinmaz, N. Dege, & I. Ilhan, 2016).

Molecular Docking and Mechanism of Action Studies

  • Molecular docking studies have been conducted to understand the interaction of pyrazoline derivatives with biological targets, aiding in the design of compounds with enhanced biological activities. Such studies are crucial for drug discovery and development, particularly in the areas of anticancer and antimicrobial agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. For similar compounds, safety data sheets recommend avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as antimicrobial or antiviral properties . Additionally, the development of more efficient synthetic approaches could also be a focus .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-4-2-5-13(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-3-1-6-14(7-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHYVLVPABCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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